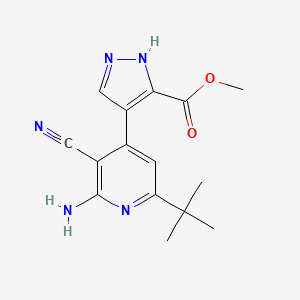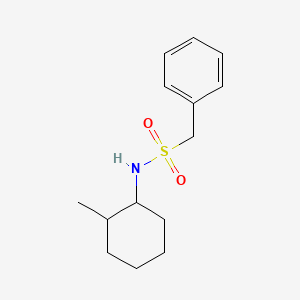
N-(4-chloro-2-fluorophenyl)-2,5-difluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-2-fluorophenyl)-2,5-difluorobenzenesulfonamide, also known as CFTRinh-172, is a small molecule that has been extensively studied for its potential therapeutic applications in cystic fibrosis (CF). CF is a genetic disorder that affects the respiratory, digestive and reproductive systems, and is caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. CFTR is a chloride channel that regulates the movement of salt and water across cell membranes. CFTRinh-172 is a potent inhibitor of CFTR, and has been shown to improve the function of mutant CFTR channels.
Mechanism of Action
N-(4-chloro-2-fluorophenyl)-2,5-difluorobenzenesulfonamide is a potent inhibitor of CFTR, and acts by binding to the channel pore and blocking the movement of ions across the membrane. This results in the inhibition of chloride secretion and the reduction of mucus viscosity in the airways.
Biochemical and Physiological Effects
N-(4-chloro-2-fluorophenyl)-2,5-difluorobenzenesulfonamide has been shown to improve the function of mutant CFTR channels in vitro, resulting in increased chloride secretion and reduced mucus viscosity. In vivo studies in animal models of CF have also shown improvements in lung function and reduced inflammation. N-(4-chloro-2-fluorophenyl)-2,5-difluorobenzenesulfonamide has also been shown to inhibit the growth of Pseudomonas aeruginosa, a common bacterial pathogen in CF patients.
Advantages and Limitations for Lab Experiments
N-(4-chloro-2-fluorophenyl)-2,5-difluorobenzenesulfonamide is a potent and specific inhibitor of CFTR, and has been extensively studied in vitro and in vivo. Its use in lab experiments has several advantages, including its ability to improve the function of mutant CFTR channels and its potential therapeutic applications in CF. However, N-(4-chloro-2-fluorophenyl)-2,5-difluorobenzenesulfonamide has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Future Directions
There are several future directions for research on N-(4-chloro-2-fluorophenyl)-2,5-difluorobenzenesulfonamide. One area of interest is the development of more potent and specific inhibitors of CFTR, with fewer off-target effects. Another area of interest is the use of N-(4-chloro-2-fluorophenyl)-2,5-difluorobenzenesulfonamide in combination with other therapies, such as gene therapy or corrector drugs, to improve the function of mutant CFTR channels. Finally, further studies are needed to determine the safety and efficacy of N-(4-chloro-2-fluorophenyl)-2,5-difluorobenzenesulfonamide in humans, and to develop new therapies for CF.
Synthesis Methods
The synthesis of N-(4-chloro-2-fluorophenyl)-2,5-difluorobenzenesulfonamide has been described in several publications. The most commonly used method involves the reaction of 4-chloro-2-fluoroaniline with 2,5-difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is purified by column chromatography to yield N-(4-chloro-2-fluorophenyl)-2,5-difluorobenzenesulfonamide as a white solid.
Scientific Research Applications
N-(4-chloro-2-fluorophenyl)-2,5-difluorobenzenesulfonamide has been extensively studied for its potential therapeutic applications in CF. In vitro studies have shown that N-(4-chloro-2-fluorophenyl)-2,5-difluorobenzenesulfonamide can improve the function of mutant CFTR channels in cell lines derived from CF patients. In vivo studies in animal models of CF have also shown promising results, with N-(4-chloro-2-fluorophenyl)-2,5-difluorobenzenesulfonamide improving lung function and reducing inflammation.
properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2,5-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3NO2S/c13-7-1-4-11(10(16)5-7)17-20(18,19)12-6-8(14)2-3-9(12)15/h1-6,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCLOYIHDFFOAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)S(=O)(=O)NC2=C(C=C(C=C2)Cl)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-fluorophenyl)-2,5-difluorobenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-methyl-1H-pyrazol-1-yl)-1-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoyl]piperidine-4-carboxylic acid](/img/structure/B5300343.png)
![9-{3-[(2-methylprop-2-en-1-yl)oxy]benzoyl}-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5300347.png)
![1-(4-fluorobenzyl)-5-(2-methyl-2-phenylpropanoyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B5300353.png)
![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-(isoxazol-3-ylcarbonyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5300355.png)
![2-(5-{[2-(aminomethyl)morpholin-4-yl]methyl}-2-furyl)benzonitrile](/img/structure/B5300358.png)
![2-(2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide](/img/structure/B5300360.png)
![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-methyl-3-pyrrolidin-1-ylpropanamide](/img/structure/B5300369.png)
![2-butyl-5-imino-6-{3-[3-(2-methoxyphenoxy)propoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5300389.png)
![methyl 2-[({[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B5300395.png)
![5-{[(2-chlorophenyl)amino]methylene}-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5300402.png)
![N-(5-bromo-2-pyridinyl)-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5300409.png)

![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-N'-(3-methoxyphenyl)urea](/img/structure/B5300420.png)
